1-Methanesulfonyl-2-imidazolidinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3S/c1-10(8,9)6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCUHYRXLIHSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194526 | |

| Record name | 1-(Methylsulphonyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41730-79-4 | |

| Record name | 1-(Methylsulfonyl)-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41730-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methylsulphonyl)imidazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041730794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methylsulphonyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylsulphonyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Methylsulfonyl)-2-imidazolidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S926M444G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methanesulfonyl-2-imidazolidinone (CAS 41730-79-4)

This guide provides a comprehensive technical overview of 1-Methanesulfonyl-2-imidazolidinone, a pivotal chemical intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core properties, synthesis, analytical validation, applications, and safety protocols associated with this compound, grounding all claims in authoritative data.

Section 1: Core Compound Identity and Physicochemical Properties

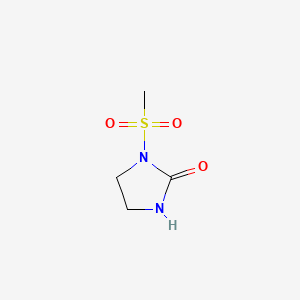

This compound, also known as 1-Mesyl-2-imidazolidinone, is a heterocyclic compound featuring an imidazolidinone ring substituted with a methanesulfonyl group.[1] This structure imparts a unique combination of polarity and reactivity, making it a valuable building block in organic synthesis.[1] Its primary identification and key physicochemical properties are summarized below for rapid assessment and experimental planning.

| Property | Value | Source(s) |

| CAS Number | 41730-79-4 | [1][2] |

| Molecular Formula | C₄H₈N₂O₃S | [1][3] |

| Molecular Weight | 164.18 g/mol | [3][4] |

| Appearance | White to off-white or almost white crystalline powder | [2][3][4] |

| Melting Point | 188-195 °C (ranges vary slightly by source) | [2][3][4][5] |

| Density | ~1.52 g/cm³ (Predicted) | [2][3] |

| IUPAC Name | 1-methylsulfonylimidazolidin-2-one | [6] |

| Synonyms | 1-(Methylsulfonyl)imidazolidin-2-one, 1-Mesyl-2-imidazolidinone | [1][5] |

| SMILES | CS(=O)(=O)N1CCNC1=O | [6] |

| InChI Key | WTCUHYRXLIHSLY-UHFFFAOYSA-N | [1][6] |

Section 2: Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through the reaction of 2-imidazolidinone with methanesulfonyl chloride.[7][8] This reaction is a classic example of N-sulfonylation of a cyclic urea.

Causality Behind Experimental Design: The core of this synthesis involves the formation of a nitrogen-sulfur bond. Methanesulfonyl chloride serves as an electrophilic source of the "mesyl" (CH₃SO₂-) group. The secondary amine within the 2-imidazolidinone ring acts as the nucleophile. This reaction releases hydrogen chloride (HCl) as a byproduct. The presence of a strong acid like HCl can lead to unwanted side reactions or degradation of the starting material. Therefore, an organic base, such as triethylamine or pyridine, is incorporated as an "acid scavenger."[7][8] Its function is to neutralize the HCl as it is formed, driving the reaction to completion and simplifying the purification process. The choice of an anhydrous organic solvent is critical to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.[7]

General Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Field-Proven Synthesis and Purification Protocol

This protocol is a synthesized representation based on established methodologies.[7][8]

-

Reagent Preparation: In a dry reaction vessel under an inert atmosphere, dissolve 2-imidazolidinone and a slight molar excess (1.1-1.2 equivalents) of an organic base (e.g., triethylamine) in an anhydrous organic solvent (e.g., chloroform or toluene).

-

Reaction Initiation: Cool the mixture to 10-20°C. Begin the dropwise addition of methanesulfonyl chloride (1.0-1.1 equivalents), dissolved in a small amount of the same anhydrous solvent, while stirring vigorously. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-80°C for 1-5 hours to ensure the reaction goes to completion.[7]

-

Solvent Removal: After the reaction period, remove the organic solvent via distillation under reduced pressure. This step efficiently recovers the solvent for reuse and concentrates the product mixture.[7]

-

Purification by Recrystallization: To the resulting residue, add a suitable recrystallization solvent system, such as an ethanol/water or methanol/water mixture.[7] Heat the mixture to reflux to dissolve the solid, then allow it to cool slowly to 0°C. This process selectively crystallizes the desired product, leaving impurities in the solvent.

-

Isolation and Drying: Collect the purified crystals by suction filtration. Wash the filter cake with cold purified water to remove any remaining soluble impurities. Dry the product in an oven to a constant weight. The expected yield is typically in the range of 77-80%.[7][9]

Section 3: Analytical Characterization for Quality Control

Validation of the synthesized product's identity and purity is paramount. The following analytical techniques provide a self-validating system when cross-referenced with the expected properties.

-

Melting Point: A sharp melting point within the literature range of 188-195°C is a strong indicator of high purity.[3][4]

-

Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Expected characteristic peaks include strong absorptions for the sulfonyl (S=O) stretches (around 1350 and 1160 cm⁻¹) and the amide carbonyl (C=O) stretch (around 1700 cm⁻¹). Spectral data is available for reference in databases like SpectraBase.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. A sharp singlet integrating to three protons is expected for the methyl group of the methanesulfonyl moiety (typically ~3.0-3.3 ppm). The four protons on the imidazolidinone ring will appear as two distinct multiplets (or triplets), each integrating to two protons, corresponding to the two methylene (-CH₂-) groups (typically in the range of 3.5-4.2 ppm).

-

¹³C NMR: The carbon spectrum will show a signal for the methyl carbon, two signals for the methylene carbons of the ring, and a downfield signal for the carbonyl carbon.

-

-

Mass Spectrometry (MS): GC-MS analysis can confirm the molecular weight of the compound.[6] The mass spectrum should show a molecular ion peak (M+) or related fragments corresponding to the molecular weight of 164.18 g/mol .

Section 4: Key Applications in Pharmaceutical Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its primary and most well-documented application is in the synthesis of third-generation penicillins, specifically mezlocillin.[3][7][8]

It acts as a precursor to 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone.[7][8] This subsequent intermediate is then used to append the characteristic side chain onto the penicillin core, defining the antibiotic's spectrum of activity. The methanesulfonyl group in the parent compound is a critical structural element that is carried through into the final drug molecule. Beyond this specific pathway, the compound is recognized for its utility as a versatile building block, with potential applications in creating novel agrochemicals and other bioactive molecules.[4]

Role as a Pharmaceutical Intermediate

Caption: Pathway showing the conversion of the title compound to a key mezlocillin precursor.

Section 5: Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound. The following guidelines are derived from available Safety Data Sheets (SDS).

-

Hazard Identification: The compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A).[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid dust inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.

-

Skin Contact: Wash off with plenty of water. If skin irritation occurs, seek medical attention.

-

Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.

-

Ingestion: Rinse mouth and seek medical advice.

-

-

Stability and Reactivity: The compound is stable under normal storage conditions. It is incompatible with strong oxidizing agents. Hazardous decomposition products include carbon oxides and nitrogen oxides.

Conclusion

This compound (CAS 41730-79-4) is a well-characterized and synthetically accessible intermediate of significant value to the pharmaceutical industry. Its straightforward synthesis, stable nature, and critical role in the production of antibiotics like mezlocillin underscore its importance. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, enables researchers and developers to utilize this compound effectively and safely in the advancement of medicinal chemistry and drug development.

References

- CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one. Google Patents. [URL: https://patents.google.

- CAS 41730-79-4: 1-(Methylsulfonyl)-2-imidazolidinone. CymitQuimica. [URL: https://www.cymitquimica.com/cas/41730-79-4]

- 1-Methylsulfonyl-2-imidazolidinone. ChemBK. [URL: https://www.chembk.com/en/chem/1-Methylsulfonyl-2-imidazolidinone]

- This compound CAS 41730-79-4. Home Sunshine Pharma. [URL: https://www.homesunshinepharma.com/1-methanesulfonyl-2-imidazolidinone-cas-41730-79-4]

- SAFETY DATA SHEET - this compound. TCI Chemicals. [URL: https://www.tcichemicals.com/KR/en/assets/sds/M2553_KR_EN.pdf]

- CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone. Google Patents. [URL: https://patents.google.

- This compound. Chem-Impex. [URL: https://www.chemimpex.com/products/1-methanesulfonyl-2-imidazolidinone]

- Analytical Methods. General Guidelines for the Validation of Analytical Methods for Pharmaceutical Analysis. [URL: https://www.mfds.go.kr/brd/m_15/down.do?

- 1,3-Diméthyl-2-imidazolidinone. Wikipédia. [URL: https://fr.wikipedia.org/wiki/1,3-Dim%C3%A9thyl-2-imidazolidinone]

- 1-(Methylsulphonyl)imidazolidin-2-one. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3016296]

- 1-(Methylsulfonyl)-2-imidazolidinone. CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=41730-79-4]

- SAFETY DATA SHEET - METHANESULFONIC ACID, TECHNICAL. Spectrum Chemical. [URL: https://www.spectrumchemical.com/media/msds/M2017.pdf]

- Method for synthesizing 1-chloroformyl-3-methyl sulfonyl-2-imidazo flavanone. Eureka. [URL: https://patents.google.

- Material Safety Data Sheet - INK FOR WATER COLOR PEN. [URL: https://gdl.graphitedev.com/api/v1/files/31627]

- SAFETY DATA SHEET - 1-(2-Hydroxyethyl)-2-imidazolidinone solution. Santa Cruz Biotechnology.

- SAFETY DATA SHEET - this compound. [URL: https://www.abcam.com/webade/msds/ab143461.pdf]

- DMI™ (1,3-Dimethyl-2-imidazolidinone). MITSUI CHEMICALS, INC. [URL: https://jp.mitsuichemicals.com/en/service/dmi/index.htm]

- 1-methylimidazolidin-2-one Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR0402_msds.pdf]

- 1,3-Dimethyl-2-imidazolidinone >= 99.0 GC 80-73-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/40727]

- This compound. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/1-methanesulfonyl-2-imidazolidinone]

- 1,3-Dimethyl-2-imidazolidinone. Wikipedia. [URL: https://en.wikipedia.org/wiki/1,3-Dimethyl-2-imidazolidinone]

- 1,3-Dimethyl-2-imidazolidinone absolute, over molecular sieve (H2O 0.04 ), = 99.5 GC 80-73-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/40725]

- This compound. MySkinRecipes. [URL: https://myskinrecipes.com/ingredients/1-methanesulfonyl-2-imidazolidinone-206136]

- This compound 98.0+%, TCI America™. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/1-methanesulfonyl-2-imidazolidinone-98-0-tci-america-3/M25531G]

- CAS 41730-79-4 this compound. Preclinical Research CRO. [URL: https://www.protheragen.com/product/cas-41730-79-4-1-methanesulfonyl-2-imidazolidinone.html]

- 1-(METHYLSULFONYL)-2-IMIDAZOLIDINONE. Global Substance Registration System (GSRS). [URL: https://gsrs.

- This compound. Huateng Pharma. [URL: https://us.huatengsci.com/products/1-methanesulfonyl-2-imidazolidinone-cas-41730-79-4.html]

- 2-Imidazolidone(120-93-4) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/120-93-4_1HNMR.htm]

- 2-Imidazolidinone. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C120934]

- Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. ResearchGate. [URL: https://www.researchgate.net/publication/264832560_Spectroscopic_analysis_of_imidazolidines_Part_V_1H_and_13C_NMR_spectroscopy_and_conformational_analysis_of_N-acylimidazolidines]

- Methanesulfonamide(3144-09-0) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/3144-09-0_1HNMR.htm]

- Methanesulfonic acid (anhydrous). SpectraBase. [URL: https://spectrabase.com/spectrum/2Yf8Y4Xv7wV]

Sources

- 1. CAS 41730-79-4: 1-(Methylsulfonyl)-2-imidazolidinone [cymitquimica.com]

- 2. This compound CAS 41730-79-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 1-Methylsulfonyl-2-imidazolidinone [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 1-(Methylsulphonyl)imidazolidin-2-one | C4H8N2O3S | CID 3016296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one - Google Patents [patents.google.com]

- 8. CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone - Google Patents [patents.google.com]

- 9. Method for synthesizing 1-chloroformyl-3-methyl sulfonyl-2-imidazo flavanone - Eureka | Patsnap [eureka.patsnap.com]

physicochemical properties of 1-Methanesulfonyl-2-imidazolidinone

An In-depth Technical Guide to the Physicochemical Properties of 1-Methanesulfonyl-2-imidazolidinone

Introduction

This compound, a heterocyclic compound featuring a sulfonyl group attached to an imidazolidinone ring, is a molecule of significant interest in modern synthetic chemistry. Its unique structural characteristics impart a range of physicochemical properties that make it a valuable intermediate and building block in diverse fields, most notably in pharmaceutical and agrochemical development.[1][2] As a key precursor in the synthesis of third-generation penicillins like Mezlocillin, a thorough understanding of its properties is paramount for process optimization, formulation, and regulatory compliance.[3][4][5]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causality behind its characteristics and the methodologies used for their determination.

Molecular Identity and Structural Characteristics

The foundation of any chemical's properties lies in its structure. This compound (CAS No: 41730-79-4) possesses a five-membered ring containing two nitrogen atoms, a carbonyl group, and a methanesulfonyl moiety.[2] The presence of the polar sulfonyl and amide groups dictates much of its behavior.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 41730-79-4 | [1][2][3][6][7][8] |

| Molecular Formula | C₄H₈N₂O₃S | [1][2][6] |

| Molecular Weight | 164.18 g/mol | [1][9] |

| IUPAC Name | 1-methylsulfonylimidazolidin-2-one | [9] |

| InChI | InChI=1S/C4H8N2O3S/c1-10(8,9)6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7) | [2][9] |

| InChIKey | WTCUHYRXLIHSLY-UHFFFAOYSA-N | [2][9] |

| SMILES | CS(=O)(=O)N1CCNC1=O | [9] |

| Synonyms | 1-Mesyl-2-imidazolidinone, 1-(Methylsulfonyl)imidazolidin-2-one |[2][6][7] |

Core Physicochemical Properties

The utility of a chemical intermediate is largely defined by its physical properties. These values influence reaction conditions, solvent selection, purification methods, and storage requirements.

Table 2: Summary of Physicochemical Data

| Property | Value | Comments and Experimental Context |

|---|---|---|

| Appearance | White to off-white crystalline powder | [1][7][8] This morphology is typical for small, polar organic molecules and is advantageous for handling, weighing, and dissolution. |

| Melting Point | 188 - 195 °C | [1][3][7] The relatively high melting point indicates a stable crystal lattice with significant intermolecular forces, likely hydrogen bonding and dipole-dipole interactions from the amide and sulfonyl groups. The reported range (e.g., 188-190°C, 191-195°C) reflects minor variations in purity across different suppliers.[1][3][7][8] |

| Density | 1.52 ± 0.1 g/cm³ (Predicted) | [3][10] This predicted value suggests a densely packed solid, consistent with its crystalline nature. |

| Solubility | Soluble in polar solvents | [2] While quantitative data is scarce, the polar sulfonyl and amide functionalities suggest solubility in polar solvents like water, alcohols, and DMF.[2][5] This is a critical property for its use in synthesis, allowing for homogeneous reaction conditions. |

| pKa | 12.34 ± 0.20 (Predicted) | [10] The predicted pKa relates to the acidity of the N-H proton. This relatively high pKa indicates it is a weak acid, a key factor when selecting a base for deprotonation during synthesis. |

| XLogP3 | -1.1 |[9] This negative LogP value, a measure of lipophilicity, confirms the compound's hydrophilic nature. This property is crucial in pharmaceutical applications, where it can enhance the aqueous solubility of derivative drug molecules.[1] |

Synthesis and Purification Protocol

The most common synthesis route involves the reaction of 2-imidazolidinone with methanesulfonyl chloride.[4][5][11] This is an electrophilic substitution at the nitrogen atom. The choice of an acid scavenger (base) and solvent is critical for optimizing yield and purity.

Caption: General workflow for the synthesis of this compound.

Exemplary Step-by-Step Synthesis Protocol

This protocol is synthesized from published patent literature and represents a common laboratory-scale procedure.[4]

-

Vessel Preparation: To a clean, dry reaction vessel equipped with a stirrer and dropping funnel, add 2-imidazolidinone and an anhydrous organic solvent such as tetrahydrofuran (THF).

-

Expertise & Experience: The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive methanesulfonyl chloride, which would reduce yield and produce corrosive HCl.

-

-

Base Addition: Add an organic base, such as triethylamine, to the mixture.

-

Trustworthiness: The base acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. This prevents protonation of the starting materials and drives the reaction to completion.

-

-

Reactant Addition: While stirring at a controlled temperature (e.g., 20°C), slowly add a solution of methanesulfonyl chloride in the same anhydrous solvent.

-

Expertise & Experience: The slow, controlled addition is a safety measure to manage the exothermic nature of the reaction and prevent undesirable side reactions.

-

-

Reaction & Monitoring: After the addition is complete, the mixture is typically heated (e.g., to 40-80°C) for several hours to ensure the reaction goes to completion.[4] Progress can be monitored by techniques like TLC or HPLC.

-

Solvent Removal: Once the reaction is complete, the solvent is removed under reduced pressure. This is an efficient method to isolate the crude product and allows for solvent recycling, which is cost-effective for larger-scale production.[4][5]

-

Recrystallization: The resulting residue is recrystallized from a suitable solvent system, such as an ethanol/water or methanol/water mixture.[4]

-

Trustworthiness: Recrystallization is a self-validating purification step. The desired product is typically less soluble in the cold solvent mixture than the impurities, allowing for its isolation as a purified crystalline solid.

-

-

Isolation and Drying: The purified crystals are collected by suction filtration, washed with a small amount of cold solvent (e.g., purified water) to remove residual impurities, and then dried in an oven to yield the final product.[4]

Spectral Information

Spectroscopic data is essential for structural confirmation and quality control. While raw spectra are beyond the scope of this guide, publicly available data confirms the structure of this compound.

-

Mass Spectrometry (GC-MS): The mass spectrum would show the molecular ion peak corresponding to its molecular weight (164.18 g/mol ) and characteristic fragmentation patterns, such as the loss of the methanesulfonyl group. Data is available in the Wiley-VCH GmbH SpectraBase.[9]

-

Infrared (IR) Spectroscopy: An ATR-IR spectrum would display characteristic absorption bands for the key functional groups: strong C=O stretching for the amide carbonyl, and strong asymmetric and symmetric S=O stretching for the sulfonyl group. An N-H stretching band would also be present. IR data is available in the SpectraBase.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show a singlet for the methyl (CH₃) protons and distinct signals for the two methylene (CH₂) groups of the imidazolidinone ring.

-

¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the methyl carbon, the two methylene carbons, and the carbonyl carbon.

-

Stability, Storage, and Handling

-

Stability: The compound is described as having moderate stability under standard conditions.[2] The sulfonyl amide linkage is generally robust.

-

Storage: Recommended storage conditions vary slightly among suppliers but generally emphasize protecting the compound from moisture and heat. Common recommendations include storing at room temperature, in a refrigerator (2-8°C), or in a cool, dark place.[1][6][8] Containers should be kept tightly closed.

-

Handling: According to safety data sheets, this compound can cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a well-characterized crystalline solid with a defined set of physicochemical properties that underpin its utility as a chemical intermediate. Its hydrophilic nature, high melting point, and specific reactivity, governed by the sulfonyl amide group, make it an ideal precursor in the synthesis of complex molecules. The established synthesis protocols are robust and scalable, ensuring its availability for research and development. This guide provides the foundational knowledge required for scientists to effectively and safely utilize this versatile compound in their work.

References

-

Pharmaffiliates. (n.d.). This compound, CAS No: 41730-79-4. Retrieved from [Link]

-

ChemBK. (2024). 1-Methylsulfonyl-2-imidazolidinone. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). This compound CAS 41730-79-4. Retrieved from [Link]

- Google Patents. (n.d.). CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.

- Google Patents. (n.d.). CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone.

-

PubChem. (n.d.). 1-(Methylsulphonyl)imidazolidin-2-one. Retrieved from [Link]

-

Eureka. (n.d.). Method for synthesizing 1-chloroformyl-3-methyl sulfonyl-2-imidazo flavanone. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1-(Methylsulfonyl)-2-imidazolidinone. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 41730-79-4: 1-(Methylsulfonyl)-2-imidazolidinone [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one - Google Patents [patents.google.com]

- 5. CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound CAS 41730-79-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound | 41730-79-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 1-(Methylsulphonyl)imidazolidin-2-one | C4H8N2O3S | CID 3016296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 41730-79-4 [chemicalbook.com]

- 11. Method for synthesizing 1-chloroformyl-3-methyl sulfonyl-2-imidazo flavanone - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to 1-Methanesulfonyl-2-imidazolidinone: Structure, Properties, and Synthesis

Abstract: This technical guide provides a comprehensive overview of 1-Methanesulfonyl-2-imidazolidinone, a key chemical intermediate in the pharmaceutical industry. The document delves into its molecular structure, physicochemical properties, and established synthesis protocols. With a focus on scientific integrity and practical application, this guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's characteristics and its role in complex organic synthesis, particularly as a precursor to advanced antibiotics.

Introduction to this compound

This compound, also known by synonyms such as 1-(Methylsulfonyl)imidazolidin-2-one and 1-Mesyl-2-imidazolidinone, is a heterocyclic organic compound with significant utility in synthetic chemistry.[1][2] Its structure is characterized by a five-membered imidazolidinone ring, which is a saturated analog of imidazole, featuring a carbonyl group at the 2-position. A methanesulfonyl (mesyl) group is attached to one of the nitrogen atoms, which significantly influences the molecule's reactivity and physical properties.[1]

The primary importance of this compound lies in its role as a critical building block in the synthesis of more complex molecules.[3] It is most notably recognized as a direct precursor in the industrial production of Mezlocillin, a third-generation penicillin antibiotic.[4][5][6] The broader imidazolidinone scaffold is a subject of ongoing research due to its presence in various pharmacologically active compounds, exhibiting potential anticancer, antiviral, and anti-inflammatory properties.[1][7] This guide will elucidate the fundamental chemical and physical attributes of this compound, providing a robust foundation for its application in research and development.

Molecular Structure and Physicochemical Properties

Elucidation of the Molecular Structure

The molecular formula of this compound is C₄H₈N₂O₃S.[1][3][5][8][9] The core of the molecule is the imidazolidinone ring, a five-membered heterocycle containing two nitrogen atoms and a ketone functional group. The key feature is the methanesulfonyl group (CH₃SO₂–), covalently bonded to the nitrogen atom at position 1. This electron-withdrawing group significantly increases the polarity of the molecule and influences the reactivity of the adjacent nitrogen atom.

Caption: 2D representation of this compound.

Physicochemical Data Summary

The key quantitative properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification method development.

| Property | Value | Source(s) |

| CAS Number | 41730-79-4 | [1][2][3][5][8] |

| Molecular Formula | C₄H₈N₂O₃S | [1][3][8][10][11] |

| Molecular Weight | 164.18 g/mol | [3][5][8][10][11] |

| Appearance | White to off-white crystalline powder | [3][5][9] |

| Melting Point | 188 - 195 °C | [3][5][9][12] |

| Density (Predicted) | ~1.52 g/cm³ | [5][12] |

| SMILES | CS(=O)(=O)N1CCNC1=O | [1][11] |

| InChIKey | WTCUHYRXLIHSLY-UHFFFAOYSA-N | [1][2][11] |

Synthesis and Mechanistic Insights

Reaction Principle

The synthesis of this compound is typically achieved through the reaction of 2-imidazolidinone with methanesulfonyl chloride.[4][6][13] This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The secondary amine within the 2-imidazolidinone ring acts as the nucleophile, attacking the electrophilic sulfur center. This process generates hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and prevent the protonation of the starting amine, an acid scavenger, typically a tertiary organic base like triethylamine or pyridine, is essential.[4][6] The reaction is performed in an anhydrous organic solvent to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.

Detailed Experimental Protocol

The following protocol is a representative synthesis method adapted from established procedures.[4][6]

Materials:

-

2-Imidazolidinone

-

Methanesulfonyl Chloride

-

Triethylamine (or Pyridine)

-

Anhydrous Tetrahydrofuran (THF) (or Dioxane)

-

Methanol

-

Purified Water

Procedure:

-

Reaction Setup: In a clean, dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-imidazolidinone and anhydrous THF.

-

Base Addition: Add triethylamine to the suspension and stir to mix.

-

Reactant Addition: At a controlled temperature of approximately 20°C, add a solution of methanesulfonyl chloride in anhydrous THF dropwise via the dropping funnel over 1.5-2 hours with continuous stirring.

-

Reaction: After the addition is complete, warm the reaction mixture to 40-50°C and maintain it for 3-5 hours to ensure the reaction goes to completion.

-

Solvent Removal: Remove the THF by distillation under reduced pressure.

-

Recrystallization: To the resulting residue, add a mixture of purified water and methanol. Reflux the mixture for approximately 1 hour to dissolve the product and impurities.

-

Isolation: Cool the solution to 0-5°C to induce crystallization. Collect the solid product by suction filtration.

-

Purification & Drying: Wash the filtered crystals with cold purified water and dry them in an oven to obtain the final product, this compound.

Caption: Workflow for the synthesis of this compound.

Rationale for Procedural Steps

-

Anhydrous Conditions: Methanesulfonyl chloride is highly susceptible to hydrolysis. The use of an anhydrous solvent and a dry reaction vessel is critical to prevent the formation of methanesulfonic acid, which would reduce the yield.

-

Acid Scavenger (Triethylamine): The reaction liberates one equivalent of HCl. Triethylamine, a non-nucleophilic base, irreversibly neutralizes the HCl to form triethylammonium chloride. This prevents the protonation of the starting 2-imidazolidinone, ensuring it remains nucleophilic, and drives the equilibrium towards the product.

-

Controlled Addition: The reaction is exothermic. A slow, dropwise addition of methanesulfonyl chloride at a controlled temperature prevents thermal runaways and the formation of unwanted side products.

-

Recrystallization: This is a crucial purification step. The crude product is dissolved in a hot solvent system (water/methanol) in which it is soluble, while impurities are either insoluble or remain in solution upon cooling. Slow cooling allows for the formation of a pure crystalline product, which can be easily isolated.

Applications in Drug Development

The primary application of this compound is as a pharmaceutical intermediate.[3][4][5] Its structure is strategically designed for further chemical modification.

Role as a Key Intermediate for Mezlocillin

This compound is a pivotal intermediate in the synthesis of 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone.[4][13] This subsequent compound is then used to acylate the aminopenicillanic acid backbone, ultimately forming Mezlocillin. Mezlocillin is an extended-spectrum penicillin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. The structural moiety derived from this compound is integral to the antibiotic's mechanism of action and spectrum of activity.

Safety and Handling

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[11][14]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[11][14]

Recommended Handling and Storage Procedures

-

Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[16] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] It is stable under recommended storage conditions.[15]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[15]

Conclusion

This compound is a compound of significant industrial and research importance, primarily due to its role as a key intermediate in pharmaceutical synthesis. Its molecular structure, characterized by the methanesulfonyl-activated imidazolidinone ring, provides a versatile platform for constructing complex bioactive molecules like the antibiotic Mezlocillin. A thorough understanding of its physicochemical properties, coupled with robust and well-rationalized synthesis protocols, is essential for its effective and safe utilization in drug development and chemical research.

References

- Google Patents. (n.d.). CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

ChemBK. (2024). 1-Methylsulfonyl-2-imidazolidinone. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone.

-

Acros PharmaTech Limited. (2018). SAFETY DATA SHEET - this compound. Retrieved January 12, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 1-(Methylsulfonyl)-2-imidazolidinone. Retrieved January 12, 2026, from [Link]

-

Eureka. (n.d.). Method for synthesizing 1-chloroformyl-3-methyl sulfonyl-2-imidazo flavanone. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 1-(Methylsulphonyl)imidazolidin-2-one. Retrieved January 12, 2026, from [Link]

-

Pharmacy Research. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Various applications of Imidazolidinone. Retrieved January 12, 2026, from [Link]

Sources

- 1. CAS 41730-79-4: 1-(Methylsulfonyl)-2-imidazolidinone [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. chemimpex.com [chemimpex.com]

- 4. CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | CAS:41730-79-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. 1-(Methylsulphonyl)imidazolidin-2-one | C4H8N2O3S | CID 3016296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound CAS#: 41730-79-4 [m.chemicalbook.com]

- 13. Method for synthesizing 1-chloroformyl-3-methyl sulfonyl-2-imidazo flavanone - Eureka | Patsnap [eureka.patsnap.com]

- 14. acrospharma.co.kr [acrospharma.co.kr]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fishersci.com [fishersci.com]

Solubility Profile of 1-Methanesulfonyl-2-imidazolidinone: A Guide to Experimental Determination and Application

An In-depth Technical Guide for Researchers

Abstract

1-Methanesulfonyl-2-imidazolidinone (CAS: 41730-79-4) is a pivotal intermediate in contemporary pharmaceutical synthesis, notably in the production of advanced antibiotics like Mezlocillin.[1][2] An exhaustive understanding of its solubility in organic solvents is not merely academic; it is a critical prerequisite for robust process development, optimization of reaction conditions, efficient purification, and successful formulation. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand the theoretical underpinnings of this compound's solubility, implement a rigorous experimental protocol for its determination, and apply the resulting data in practical settings. While specific quantitative solubility data for this compound is not widely published, this document outlines the authoritative methodology to generate this crucial information.

Physicochemical Characteristics: The Foundation of Solubility

To predict and understand the solubility behavior of this compound, one must first consider its molecular structure and resultant physical properties. The molecule's architecture dictates its interaction with various solvents.

The presence of a highly polar sulfonyl group (-SO₂-) and a cyclic urea (imidazolidinone) structure imparts a significant polar character to the molecule.[3] The oxygen and nitrogen atoms are potential hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. This structure strongly suggests a preference for polar solvents.[4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 41730-79-4 | [5][6] |

| Molecular Formula | C₄H₈N₂O₃S | [5][7] |

| Molecular Weight | ~164.18 g/mol | [5][7] |

| Appearance | White to off-white crystalline powder | [8][9] |

| Melting Point | 188-195 °C | [2][8][9] |

| Structure | [7][10] | |

| Predicted Polarity | High, due to sulfonyl and imidazolidinone moieties | [3][4] |

Rationale: A high melting point often correlates with a stable crystal lattice structure, which requires significant energy to overcome during dissolution. The interplay between this lattice energy and the energy of solvation in a given solvent governs the thermodynamic solubility limit.[11]

Theoretical Framework: Predicting Solvent Compatibility

The principle of "like dissolves like" is the guiding tenet for solvent selection. Based on its structure, we can form evidence-based hypotheses about the solubility of this compound.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. The compound's ability to participate in hydrogen bonding suggests significant solubility. This is strongly supported by patent literature, which frequently cites water, methanol, and ethanol as effective solvents for recrystallization—a process that relies on high solubility at elevated temperatures and lower solubility upon cooling.[12]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents possess high dipole moments and can act as hydrogen bond acceptors. They are expected to be effective at solvating the polar regions of the molecule. Dimethylformamide (DMF) is noted as a potential organic base in the synthesis, indicating its compatibility.[12]

-

Nonpolar Solvents (e.g., Toluene, Hexanes, Dichloromethane): These solvents lack significant polarity and hydrogen bonding capability. It is anticipated that this compound will exhibit low solubility in these environments. Indeed, synthesis patents describe reactions occurring in solvents like toluene and dichloromethane, after which the product is isolated, implying it does not remain fully solvated in the reaction medium upon completion or cooling.[12]

This theoretical assessment is crucial for designing an efficient experimental screening campaign, allowing researchers to prioritize the most promising solvent systems.

Experimental Protocol: Determining Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the gold standard in pharmaceutical development.[11][13] It represents the true saturation point of a solute in a solvent at equilibrium, providing the most reliable data for process modeling and formulation.[14] The following protocol describes the authoritative shake-flask method, a self-validating system for generating high-quality solubility data.

Workflow for Equilibrium Solubility Determination

The entire experimental process can be visualized as a logical sequence of steps designed to ensure accuracy and reproducibility.

Sources

- 1. CN102408374A - Synthesis method of 1-methylsulfonyl 2-imidazolidinone - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. CAS 41730-79-4: 1-(Methylsulfonyl)-2-imidazolidinone [cymitquimica.com]

- 5. 1-(Methylsulphonyl)imidazolidin-2-one | C4H8N2O3S | CID 3016296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound | CAS:41730-79-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 9. This compound | 41730-79-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one - Google Patents [patents.google.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. evotec.com [evotec.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Methanesulfonyl-2-imidazolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the physical and chemical characteristics of 1-Methanesulfonyl-2-imidazolidinone, a key intermediate in pharmaceutical synthesis. The information presented herein is curated to support research and development activities, offering reliable data and procedural insights.

Introduction

This compound, with the CAS Registry Number 41730-79-4, is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antibiotic Mezlocillin.[3] Understanding its fundamental physicochemical properties, such as appearance and melting point, is paramount for its effective utilization in synthetic chemistry, ensuring process control and final product purity. This guide delves into these core characteristics, providing both established data and the scientific methodology behind their determination.

Molecular Structure and Identification

The structural integrity of a compound is intrinsically linked to its physical properties. This compound possesses a five-membered imidazolidinone ring substituted with a methanesulfonyl group.

Molecular Structure of this compound

Caption: 2D representation of this compound.

Physical Appearance

The visual characteristics of a chemical substance are a primary indicator of its purity. For this compound, a consistent appearance is reported across various suppliers and literature sources.

The compound is typically described as a white to off-white or grayish crystalline powder or fine crystals .[2][3][4][5][6] Any significant deviation from this appearance, such as discoloration or the presence of amorphous material, may suggest impurities or degradation.

Melting Point: A Critical Quality Attribute

The melting point is a definitive physical property that provides a sharp indication of a substance's purity. A narrow melting point range close to the established literature value is indicative of high purity.

Reported Melting Point Values

Multiple sources have reported the melting point of this compound, with slight variations. These discrepancies can arise from different analytical methodologies or minor variations in the purity of the sample lot.

| Melting Point Range (°C) | Source(s) |

| 183 - 185 | CAS Common Chemistry[7] |

| 188 - 190 | ChemBK, Huateng Pharma, ChemicalBook[3][4][6] |

| 191 - 195 | Chem-Impex, Tokyo Chemical Industry[2][5] |

The observed range of 183-195°C is a critical parameter for quality control in a research or manufacturing setting.

Causality Behind Melting Point Determination

The melting of a crystalline solid is a phase transition that occurs at a specific temperature and pressure. The energy required to overcome the crystal lattice forces is constant for a pure substance, resulting in a sharp melting point. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range. Therefore, precise determination of the melting point is not merely a data collection exercise but a validation of the material's identity and purity.

Experimental Protocol: Melting Point Determination (Capillary Method)

The following is a standardized, step-by-step protocol for the determination of the melting point of this compound using the capillary method, a widely accepted and reliable technique.

Workflow for Capillary Melting Point Determination

Caption: Standard workflow for melting point analysis.

Methodology:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvents, which could depress the melting point. The sample should be a fine, homogenous powder. If necessary, gently crush any larger crystals with a spatula on a watch glass.

-

Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample into a dense column at the bottom. The optimal sample height is typically 2-3 mm.

-

Instrument Setup: Place the loaded capillary tube into a calibrated melting point apparatus. The apparatus should be equipped with a heating block, a thermometer or temperature sensor, and a means of observing the sample, often with magnification.

-

Ramp Rate: For a preliminary determination, a faster heating rate (e.g., 5-10°C per minute) can be used to quickly identify an approximate melting range. For an accurate determination, the heating rate should be slow (1-2°C per minute) as the temperature approaches the expected melting point.

-

Observation and Recording: The melting process is observed carefully. Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range from T1 to T2. For this compound, this range should fall within the values presented in the table above.

Conclusion

The physicochemical properties of this compound, specifically its appearance as a white crystalline solid and a melting point in the range of 183-195°C, are critical identifiers of its quality and purity. Adherence to standardized analytical protocols, such as the capillary method for melting point determination, is essential for reliable and reproducible results in a research and development setting. This guide provides the foundational data and procedural knowledge to support the confident application of this important pharmaceutical intermediate.

References

-

1-Methylsulfonyl-2-imidazolidinone. (2024). ChemBK. [Link]

-

1-(Methylsulphonyl)imidazolidin-2-one. (n.d.). PubChem. [Link]

-

1-(Methylsulfonyl)-2-imidazolidinone. (n.d.). CAS Common Chemistry. [Link]

-

This compound | 41730-79-4. (n.d.). Pharmaffiliates. [Link]

Sources

- 1. CAS 41730-79-4: 1-(Methylsulfonyl)-2-imidazolidinone [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. This compound | CAS:41730-79-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 5. This compound | 41730-79-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound CAS#: 41730-79-4 [m.chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

A Spectroscopic Guide to 1-Methanesulfonyl-2-imidazolidinone: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the spectral data for 1-Methanesulfonyl-2-imidazolidinone (CAS No: 41730-79-4), a key intermediate in the synthesis of pharmaceuticals like Mezlocillin.[1] For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and reaction monitoring. This document synthesizes predicted and literature-derived spectral information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights into the experimental methodologies and the interpretation of the resulting data.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups, including a cyclic urea (imidazolidinone) and a sulfonamide. This structure dictates its chemical properties and provides distinct spectroscopic handles for characterization.

Molecular Formula: C₄H₈N₂O₃S[2]

Molecular Weight: 164.19 g/mol [2]

Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental NMR spectra for this compound, the following data is predicted based on computational models, which provide a reliable estimation of the chemical shifts.

¹H NMR (Proton NMR)

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the methyl and the two methylene groups of the imidazolidinone ring.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.1 | Singlet | 3H | -SO₂-CH₃ |

| ~3.6 | Triplet | 2H | -N-CH₂ -CH₂- |

| ~3.9 | Triplet | 2H | -SO₂-N-CH₂ - |

Interpretation and Causality:

-

The methyl protons (-SO₂-CH₃) are expected to appear as a singlet around 3.1 ppm. The downfield shift from a typical methyl group is due to the strong electron-withdrawing effect of the adjacent sulfonyl group.

-

The two methylene groups of the imidazolidinone ring are diastereotopic and are expected to appear as two distinct triplets. The methylene group adjacent to the sulfonated nitrogen (-SO₂-N-CH₂-) is predicted to be further downfield (~3.9 ppm) compared to the other methylene group (-N-CH₂-CH₂-) (~3.6 ppm) due to the deshielding effect of the sulfonyl group. The triplet multiplicity arises from the coupling with the adjacent methylene protons.

¹³C NMR (Carbon NMR)

The carbon NMR spectrum is predicted to show three signals corresponding to the methyl carbon, the two methylene carbons, and the carbonyl carbon.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~40 | -SO₂-C H₃ |

| ~45 | -N-C H₂-CH₂- |

| ~50 | -SO₂-N-C H₂- |

| ~158 | >C =O |

Interpretation and Causality:

-

The methyl carbon is expected at approximately 40 ppm.

-

The two methylene carbons are chemically non-equivalent and are predicted to have distinct chemical shifts.

-

The carbonyl carbon of the urea moiety is expected to be significantly downfield (~158 ppm) due to the deshielding effect of the double-bonded oxygen and adjacent nitrogen atoms.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-resolution NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.[3]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[4] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.[5]

-

Ensure the solution is homogeneous and free of particulate matter.[4]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.[5]

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).

-

Acquire the ¹³C NMR spectrum, which typically requires a larger number of scans for adequate signal-to-noise due to the low natural abundance of the ¹³C isotope.[6]

-

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by absorptions from the carbonyl and sulfonyl groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Medium | N-H Stretch (if any residual moisture) |

| ~2950-2850 | Medium | C-H Stretch (aliphatic) |

| ~1700 | Strong | C=O Stretch (cyclic urea/amide) |

| ~1350-1300 | Strong | SO₂ Asymmetric Stretch (sulfonamide) |

| ~1160-1130 | Strong | SO₂ Symmetric Stretch (sulfonamide) |

| ~950-900 | Medium | S-N Stretch (sulfonamide) |

Interpretation and Causality:

-

C=O Stretch: A strong absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in the cyclic urea. The exact position can be influenced by ring strain and hydrogen bonding.[7]

-

SO₂ Stretches: The sulfonamide group will give rise to two strong and characteristic stretching vibrations: an asymmetric stretch at a higher frequency (~1350-1300 cm⁻¹) and a symmetric stretch at a lower frequency (~1160-1130 cm⁻¹).[8] These are often the most prominent peaks in the spectrum of a sulfonamide-containing compound.

-

S-N Stretch: A medium intensity band corresponding to the S-N bond stretch is expected in the 950-900 cm⁻¹ region.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for analyzing solid samples with minimal preparation.

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Collect a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.[2]

-

-

Sample Analysis:

-

Cleaning:

-

Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Caption: Workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. For this compound, a plausible fragmentation pattern can be predicted based on the known behavior of sulfonamides and cyclic ureas.

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): m/z = 164. This corresponds to the intact molecule with one electron removed.

-

Key Fragments:

-

m/z = 85: Loss of the methanesulfonyl group (•SO₂CH₃, 79 amu). This would leave the imidazolidinone radical cation.

-

m/z = 79: Formation of the methanesulfonyl cation ([CH₃SO₂]⁺).

-

m/z = 64: Loss of SO₂ is a common fragmentation pathway for sulfonamides.[12]

-

m/z = 56: A fragment corresponding to the loss of both the methanesulfonyl group and a carbonyl group.

-

Plausible Fragmentation Pathway

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of relatively volatile and thermally stable compounds like this compound.

-

Sample Preparation:

-

GC Separation:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. A temperature gradient is typically used to ensure good separation and peak shape.[14]

-

-

MS Analysis:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

Electron ionization (EI) is a common method for generating ions, which then fragment.[15]

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

-

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive spectroscopic profile of this compound. The predicted data presented in this guide, along with the detailed experimental protocols, offer a robust framework for the identification and characterization of this important pharmaceutical intermediate. As with any analytical endeavor, the correlation of data from multiple techniques is key to unambiguous structure elucidation and quality control.

References

-

Zeitschrift für Naturforschung B. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Retrieved January 12, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 12, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved January 12, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved January 12, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved January 12, 2026, from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 12, 2026, from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 12, 2026, from [Link]

-

PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2006). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 1-(Methylsulphonyl)imidazolidin-2-one. Retrieved January 12, 2026, from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved January 12, 2026, from [Link]

-

IntechOpen. (2020). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved January 12, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR handout.pdf. Retrieved January 12, 2026, from [Link]

-

California Air Resources Board. (2021). Standard Operating Procedure for the Tentative Identification of Compounds in Consumer Products by Headspace Gas Chromatography/. Retrieved January 12, 2026, from [Link]

-

University of Massachusetts Lowell. (n.d.). 4406 GC-MS procedure and background.docx. Retrieved January 12, 2026, from [Link]

-

ChemBK. (n.d.). 1-Methylsulfonyl-2-imidazolidinone. Retrieved January 12, 2026, from [Link]

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2014). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF. Retrieved January 12, 2026, from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]

-

ChemAxon. (n.d.). NMR Predictor | Chemaxon Docs. Retrieved January 12, 2026, from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved January 12, 2026, from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved January 12, 2026, from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 3. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 4. organomation.com [organomation.com]

- 5. Predict 1H proton NMR spectra [nmrdb.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 9. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 10. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sample preparation GC-MS [scioninstruments.com]

- 14. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. memphis.edu [memphis.edu]

An In-depth Technical Guide to the Synthesis of 1-Methanesulfonyl-2-imidazolidinone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Methanesulfonyl-2-imidazolidinone, a key intermediate in the production of advanced pharmaceuticals. The document delves into the underlying reaction mechanism, presents detailed and validated experimental protocols, offers a thorough analytical characterization of the final product, and outlines critical safety considerations. This guide is intended to equip researchers and professionals in drug development with the necessary knowledge to effectively and safely synthesize this important compound.

Introduction: The Significance of this compound

This compound, also known as 1-(methylsulfonyl)imidazolidin-2-one, is a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its most notable application is as a precursor in the manufacture of Mezlocillin, a broad-spectrum penicillin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[2][3] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide offers a detailed exploration of its synthesis from 2-imidazolidinone, providing a robust resource for chemists in the pharmaceutical industry.

The Core Synthesis: Reaction Mechanism and Stoichiometry

The synthesis of this compound is achieved through the N-sulfonylation of 2-imidazolidinone using methanesulfonyl chloride. This reaction is typically carried out in the presence of an organic base which acts as an acid scavenger.

Unveiling the Reaction Pathway

The fundamental reaction involves the nucleophilic attack of one of the nitrogen atoms of the 2-imidazolidinone ring on the electrophilic sulfur atom of methanesulfonyl chloride. The lone pair of electrons on the nitrogen initiates the formation of a new N-S bond. This process results in the displacement of the chloride ion.

A critical byproduct of this reaction is hydrochloric acid (HCl). The presence of HCl can lead to undesirable side reactions and can also protonate the starting amine, rendering it non-nucleophilic and thus halting the reaction. To mitigate this, an organic base, such as triethylamine or pyridine, is employed. The base neutralizes the generated HCl, forming a salt (e.g., triethylammonium chloride) and ensuring the reaction proceeds to completion.[4]

Caption: Reaction mechanism overview.

Experimental Protocols for Synthesis

The synthesis of this compound can be successfully performed using various anhydrous organic solvents and organic bases. Below are detailed protocols adapted from established patent literature, which offer flexibility based on available resources.[4][5]

General Workflow

The overall experimental workflow is consistent across different solvent and base systems.

Caption: General synthesis workflow.

Detailed Step-by-Step Methodology

The following protocol is a representative example. Variations in solvents and bases are summarized in Table 1.

Materials:

-

2-imidazolidinone

-

Methanesulfonyl chloride

-

Triethylamine (or other organic base)

-

Anhydrous tetrahydrofuran (THF) (or other suitable solvent)

-

Purified water

-

Methanol (for recrystallization)

Procedure:

-

In a clean, dry reaction vessel equipped with a stirrer and a dropping funnel, dissolve 2-imidazolidinone and triethylamine in anhydrous THF.

-

Cool the mixture to approximately 20°C with stirring.

-

Slowly add a solution of methanesulfonyl chloride in anhydrous THF dropwise to the reaction mixture over a period of 1 to 1.5 hours, maintaining the temperature at 20°C.

-

After the addition is complete, warm the reaction mixture to 40°C and maintain this temperature for 5 hours.

-

Distill off the THF under reduced pressure (e.g., 0.05 MPa).

-

To the residue, add a mixture of purified water and methanol.

-

Heat the mixture to reflux for 1 hour.

-

Cool the solution to 0°C to induce crystallization.

-

Collect the solid product by suction filtration.

-

Wash the collected solid with purified water.

-

Dry the product in an oven to obtain this compound.

Comparative Data of Synthesis Protocols

The choice of solvent and organic base can influence the reaction conditions and yield. The following table summarizes various successful combinations reported in the literature.[4]

| Organic Solvent | Organic Base | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| Tetrahydrofuran | Triethylamine | 20, then 40 | 1.5 (addition), 5 (hold) | up to 80 | 191.0 - 191.5 |

| Toluene | DMF | 15, then 80 | 0.7 (addition), 4 (hold) | 78.5 | 191.0 - 191.2 |

| Benzene | Triethylamine | 20, then 40 | 1 (addition), 5 (hold) | 77 | 191.0 - 191.5 |

| Chloroform | Triethylamine | 20, then 40 | 1 (addition), 1 (hold) | 78 | 191.2 - 191.9 |

| Dioxane | Pyridine | 20, then 80 | 2 (addition), 3 (hold) | 79 | 190.9 - 191.3 |

| Cyclohexane | Pyridine | 12, then 40 | 0.7 (addition), 1.5 (hold) | 76 | 190.8 - 191.7 |

Analytical Characterization

Proper characterization of the synthesized this compound is essential to confirm its identity and purity.

-

Molecular Formula: C₄H₈N₂O₃S[6]

-

Molecular Weight: 164.18 g/mol [6]

-

Appearance: White to off-white crystalline powder.

-

Melting Point: Typically in the range of 190-192°C.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. An ATR-IR spectrum of this compound is available in public databases.[7]

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3400 | N-H stretch (from residual starting material, should be minimal in pure product) |

| ~2800-3000 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (amide) |

| ~1320-1350 | S=O asymmetric stretch (sulfonamide) |

| ~1150-1180 | S=O symmetric stretch (sulfonamide) |

| ~900-930 | S-N stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Theoretical)

¹H NMR (Proton NMR):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.2 - 3.4 | Triplet | 2H | -CH₂-N(SO₂Me)- |

| ~3.6 - 3.8 | Triplet | 2H | -CH₂-NH- |

| ~3.0 | Singlet | 3H | -SO₂-CH₃ |

| ~6.0 - 7.0 | Broad Singlet | 1H | -NH- |

¹³C NMR (Carbon NMR):

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C=O (amide) |

| ~45 | -CH₂-N(SO₂Me)- |

| ~40 | -CH₂-NH- |

| ~35 | -SO₂-CH₃ |

Safety Precautions

The synthesis of this compound involves the use of hazardous materials, and appropriate safety measures must be strictly followed.

-

Methanesulfonyl Chloride: This reagent is highly toxic, corrosive, and a lachrymator. It can cause severe burns to the skin and eyes and is fatal if inhaled.[8][9] All handling must be done in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A respirator may be necessary for certain operations.[8]

-

Organic Solvents: Many of the solvents used are flammable. Ensure that the reaction is carried out away from ignition sources.

-

Organic Bases: Triethylamine and pyridine are flammable and have strong, unpleasant odors. They should be handled in a fume hood.

Application in Drug Synthesis: The Path to Mezlocillin

This compound is a pivotal intermediate in one of the synthetic routes to Mezlocillin.[2][10] It is first converted to 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone. This activated intermediate is then reacted with ampicillin in an acylation reaction to form Mezlocillin.[2][11] The purity of this compound directly impacts the quality and yield of the final antibiotic.

Conclusion